![molecular formula C14H17N3O2S B1299505 1-(5,6-二甲基-噻吩[2,3-d]嘧啶-4-基)-哌啶-4-羧酸 CAS No. 842971-60-2](/img/structure/B1299505.png)

1-(5,6-二甲基-噻吩[2,3-d]嘧啶-4-基)-哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

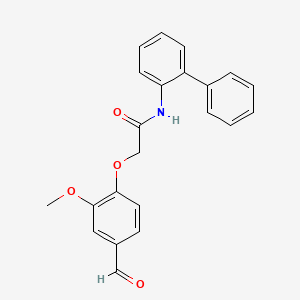

The synthesis of various thieno[2,3-d]pyrimidine derivatives has been explored in the provided papers. In paper , a merocyanine dye was synthesized by condensing 2-[4-(piperidyl)benzoyl]thiophene with N,N'-dimethyl barbituric acid. This process highlights the potential for creating complex molecules with thieno[2,3-d]pyrimidine as a core structure. Similarly, paper describes the synthesis of thieno[2,3-b]pyridine derivatives through the reaction of a pyridine-2(1H)-thione derivative with α-halo-reagents, followed by cyclization in an ethanol/piperidine solution. Further reactions with dimethylformamide-dimethylacetal (DMF-DMA) led to additional derivatives. Paper details the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, starting from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, followed by hydrolysis, cyclization, and various other reactions to yield compounds with potential antianaphylactic activity.

Molecular Structure Analysis

The molecular structures of thieno[2,3-d]pyrimidine derivatives are characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. The papers describe the introduction of various substituents at different positions of the core, which can significantly alter the properties of the molecules. For instance, the merocyanine dye synthesized in paper incorporates a piperidyl phenyl group, while the derivatives in paper include nicotinic acid ester and thiazolylpyrazolo[3,4-b]pyridine groups. The structural diversity of these compounds is indicative of the versatility of thieno[2,3-d]pyrimidine as a scaffold for medicinal chemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are varied and include condensation, cyclization, and reactions with Vilsmeier reagents, as seen in papers and . These reactions are crucial for constructing the complex molecular architectures of the synthesized compounds. The reactivity of the thieno[2,3-d]pyrimidine core allows for the introduction of various functional groups, which can lead to the formation of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structures and the substituents attached to the core. Paper discusses the solvatochromic response of the synthesized merocyanine dye, indicating that the compound's absorption maxima vary with solvent polarity. This property is analyzed using the Kamlet–Taft solvent parameters, which provide insight into the interactions between the dye and the solvents. The solvatochromism of the compound suggests potential applications in sensing or as a molecular probe. The antianaphylactic activity of some synthesized compounds in paper also points to the importance of understanding the physical and chemical properties of these molecules in relation to their biological activities.

科学研究应用

合成和反应性

噻吩[2,3-d]嘧啶和相关化合物的合成涉及复杂的化学过程,产生具有潜在生物活性的复杂结构。例如,研究表明,可以通过与苯甲酰异硫氰酸酯反应来合成吡喃和嘧啶衍生物,从而生成经历进一步转化(如卤化和胺化)的化合物(Paronikyan 等人,2016)。此外,已经探索了这些化合物与烷基一卤代物和二卤代物的反应性,表明形成了具有潜在抗菌特性的新的杂环系统(Sirakanyan 等人,2015)。

抗菌活性

噻吩[2,3-d]嘧啶的一些衍生物显示出有希望的抗菌活性,表明它们作为开发新型抗菌剂的模板的潜力。对包含吲哚基噻吩嘧啶的噻唑烷酮和氮杂环丁酮衍生物的合成和抗菌评价的研究提供了有助于抗菌功效的结构特征的见解(Saundane 等人,2012)。

量子化学研究

已经进行了量子化学研究以了解噻吩[2,3-d]嘧啶-4-酮及其衍生物的电子结构和反应性。这些研究提供了影响这些化合物与硝化剂反应的因素的见解,阐明了它们的化学行为和在合成中的潜在应用(Mamarakhmonov 等人,2016)。

杂环合成

该化合物及其衍生物是合成各种杂环化合物中的关键中间体,展示了它们在有机合成中的多功能性。例如,N-(噻吩[2,3-b]吡啶-3-基)氰基乙酰胺已经合成并用于反应以形成不同的杂环产物,突出了开发多种化学实体的潜力(Chigorina 等人,2019)。

作用机制

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of pharmacological activities .

Mode of Action

Thienopyrimidine derivatives are known to interact with biological receptors due to their dipole character and hydrogen bonding . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.

Biochemical Pathways

Thienopyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad range of pharmacological activities .

Result of Action

Some thienopyrimidine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells .

生化分析

Biochemical Properties

1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the AKT/mTOR pathway, which is critical for cell survival and proliferation . Additionally, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For example, it has been shown to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, although it may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell cycle progression and increased apoptosis .

Dosage Effects in Animal Models

The effects of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to promote cell proliferation and survival. At higher doses, it can induce cytotoxic effects, leading to cell death . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.

Transport and Distribution

The transport and distribution of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as tissue permeability and blood flow.

Subcellular Localization

The subcellular localization of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments, ensuring its proper localization and function.

属性

IUPAC Name |

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVHBIQVEFNKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)